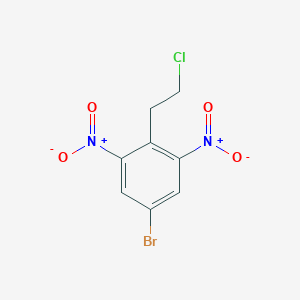

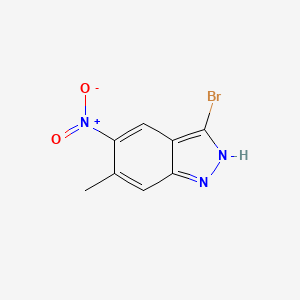

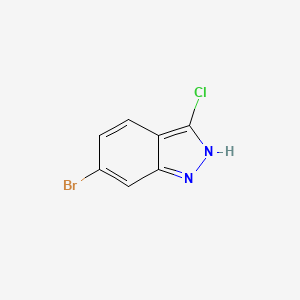

![molecular formula C9H7BrN2O2 B1292644 5-溴-6-甲基-1H-吡咯并[2,3-b]吡啶-3-羧酸 CAS No. 1000340-11-3](/img/structure/B1292644.png)

5-溴-6-甲基-1H-吡咯并[2,3-b]吡啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid" is a heterocyclic compound that features a pyrrolopyridine core structure with a bromine atom at the 5-position, a methyl group at the 6-position, and a carboxylic acid moiety at the 3-position. This structure is of interest due to its potential biological activity and its use as an intermediate in the synthesis of various pharmacologically active compounds.

Synthesis Analysis

The synthesis of related heterocycles containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework has been achieved through Fischer indole cyclization in polyphosphoric acid, allowing for the introduction of alkyl or aryl substituents at the 2 and 3 positions from available starting materials . Additionally, an efficient synthesis route for a derivative of this compound, specifically 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been described, which involves a series of reactions including nucleophilic substitution, methoxylation, oxidation, and bromination, leading to an overall yield of 67% .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For instance, novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been characterized by NMR spectroscopy, and the structures of some derivatives were confirmed using monocrystalline X-ray crystallography . Similarly, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined by X-ray diffraction, revealing two symmetry-independent molecules in the unit cell with significant intermolecular interactions .

Chemical Reactions Analysis

The reactivity of the bromo-pyrrolopyridine core allows for further functionalization. For example, the synthesis of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives has been achieved via electrophilic substitution reactions, demonstrating the versatility of the bromo substituent in facilitating further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the 5-bromo-pyrrolopyridine core are influenced by their molecular structure. The presence of the bromine atom and carboxylic acid group can affect the compound's solubility, boiling and melting points, and stability. The crystal packing of such compounds is often stabilized by hydrogen bonding and π-π stacking interactions, as observed in the crystal structure analysis . These interactions can also influence the compound's reactivity and its potential as a building block for more complex molecules.

科学研究应用

杂环合成

5-溴-6-甲基-1H-吡咯并[2,3-b]吡啶-3-羧酸在合成各种杂环化合物中发挥作用。例如,从乙基5-甲基(或5H)-2-氨基吡咯-3-羧酸酯合成的一系列4,7-二氢-4-氧代-1H-吡咯并[2,3-b]吡啶-5-羧酸在体外表现出抗菌活性(Toja et al., 1986)。此外,还开发了一种新颖的合成方法,用于合成含有5-溴-1H-吡咯并[2,3-b]吡啶骨架的难以到达的杂环化合物,这对于构建具有各种取代基的5-溴-7-氮杂吲哚骨架具有重要意义(Alekseyev et al., 2015)。

抗菌筛选

在抗菌研究领域,已评估了5-溴-1H-吡咯并[2,3-b]吡啶衍生物作为抗菌剂的潜力。对6-芳基-3-甲基-1-苯基-1H-吡唑并[3,4-b]吡啶-4-羧酸的合成和抗菌筛选研究表明,其中一些化合物是有效的抗菌剂(Maqbool et al., 2014)。

分析试剂的合成

已合成吡啶的5-溴衍生物,包括5-溴-6-甲基-1H-吡咯并[2,3-b]吡啶,用作分析试剂。例如,合成取代的3-亚硝基-2,4-吡啶二醇,包括5-溴衍生物,显示出与第VIII族金属离子形成有色络合物的潜力,暗示它们在金属离子分析中的应用(Leard et al., 1983)。

抗肿瘤剂的开发

在肿瘤学研究中,从5-溴-1H-吡咯并[2,3-b]吡啶衍生的化合物已被研究其抗肿瘤性能。一项关于一系列吡咯并[2,3-d]嘧啶硫代酰抗叶酸抑制剂的合成和抗肿瘤活性的研究表明,这些化合物在体外和体内表现出强大的抗肿瘤活性,暗示它们在癌症治疗中的潜在用途(Wang et al., 2010)。

未来方向

The research on 1H-pyrrolo[2,3-b]pyridine derivatives, including “5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid”, is ongoing. These compounds have shown potent activities against FGFR1, 2, and 3, making them potential candidates for cancer therapy . Further studies are needed to optimize these compounds and evaluate their efficacy and safety in clinical settings.

属性

IUPAC Name |

5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-4-7(10)2-5-6(9(13)14)3-11-8(5)12-4/h2-3H,1H3,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCKTBOCUFDKEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=CNC2=N1)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646859 |

Source

|

| Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |

CAS RN |

1000340-11-3 |

Source

|

| Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

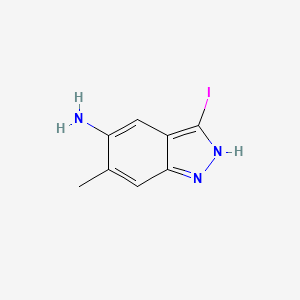

![6-(Tert-butyl)-2-chlorobenzo[d]thiazole](/img/structure/B1292568.png)

![1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B1292577.png)